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Compound of Interest

Compound Name: Rutinose

Cat. No.: B1238262

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to enhance the efficiency of rutinose extraction from natural sources, primarily through
the enzymatic hydrolysis of rutin.

Frequently Asked Questions (FAQSs)

Q1: What is the most common and efficient method for extracting rutinose?

Al: The most prevalent and efficient method for obtaining rutinose is through the enzymatic
hydrolysis of rutin, a flavonoid glycoside abundant in plants like buckwheat and citrus fruits.[1]
[2] This method utilizes specific enzymes, known as rutinosidases or other diglycosidases, to
cleave the glycosidic bond between quercetin and rutinose, releasing the intact disaccharide.
[2][3] This biocatalytic approach is preferred over harsh acid hydrolysis, which tends to break
down rutinose into its constituent monosaccharides, D-glucose and L-rhamnose.[1]

Q2: What are the primary natural sources for obtaining the precursor, rutin?

A2: Rutin is widely distributed in the plant kingdom. Commercially significant sources for rutin
extraction include the flower buds of the Brazilian tree Fava d'anta (Dimorphandra mollis) and
buckwheat (Fagopyrum esculentum). Other notable sources include citrus fruits, apples, and

onions.

Q3: What types of enzymes are suitable for rutinose extraction from rutin?
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A3: Enzymes classified as diglycosidases, specifically rutinosidases (EC 3.2.1.168), are ideal
for this process as they selectively cleave the bond between the aglycone (quercetin) and the
disaccharide (rutinose). Crude enzyme preparations from fungi like Aspergillus niger and
Fusarium moniliforme have been successfully used. Commercial enzyme cocktails, such as
Aromase™ H2 from Penicillium multicolor, have also been shown to be effective. It is crucial to
select an enzyme preparation with high diglycosidase activity and minimal a-I-rhamnosidase
and B-d-glucosidase activity to prevent the further breakdown of rutinose.

Q4: Is it necessary to purify the enzyme before use?

A4: Not always. Crude enzyme preparations or even the culture medium from microbial
fermentation can be used effectively for the transformation, which simplifies the process and
reduces costs. However, using crude enzymes can introduce variability and the presence of
undesirable enzymes that may hydrolyze rutinose. For more controlled and reproducible
results, a purified enzyme is recommended.

Q5: What is the "Solid State Biocatalysis" concept mentioned in some studies?

A5: "Solid State Biocatalysis" refers to an enzymatic conversion method where both the
substrate (rutin) and the product (quercetin) are mostly in an undissolved, solid state during the
reaction. This is particularly advantageous for substrates with low water solubility like rutin, as it
allows for very high substrate concentrations (up to 300 g/L) without the need for organic co-
solvents, leading to an extremely high space-time yield.

Troubleshooting Guide
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Issue

Potential Cause(s)

Recommended Solution(s)

Low Rutinose Yield

1. Further hydrolysis of
rutinose: The enzyme
preparation may contain
contaminating a-I-
rhamnosidases and 3-d-
glucosidases that break down
rutinose into
monosaccharides. 2. Sub-
optimal reaction conditions:
Incorrect pH, temperature, or
reaction time can reduce
enzyme efficiency. 3. Enzyme
inactivation: Proteases in
crude enzyme preparations
can inactivate the rutinosidase.

High substrate concentrations

can also lead to partial enzyme

inactivation.

1. Use a specific rutinosidase:
Employ a purified rutinosidase
with low monosaccharidase
activity. Alternatively, screen
different crude enzyme
sources for the desired activity
profile. Adjusting the pH can
also selectively inhibit certain
enzyme activities; for example,
a higher pH (around 8.0) was
shown to favor diglycosidase
activity over a-rhamnosidase
activity in a commercial
preparation. 2. Optimize
reaction parameters: The
optimal pH for recombinant
rutinosidase from Aspergillus
niger is around 3.0-3.5. The
optimal temperature is typically
around 40-50°C. Monitor the
reaction over time to determine
the point of maximum rutinose
accumulation before it begins
to degrade. 3. Add protease
inhibitors: If using a crude
enzyme preparation, the
addition of protease inhibitors
like PMSF may stabilize the
rutinosidase. For high
substrate concentrations, a
higher enzyme concentration
may be needed to ensure
complete conversion in a

reasonable timeframe.
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Presence of Monosaccharides
(Glucose, Rhamnose) in the

Final Product

1. Contaminating enzyme
activity: As with low rutinose
yield, the presence of a-I-
rhamnosidases and -d-
glucosidases is the primary

cause.

1. Enzyme selection: Use a
highly specific rutinosidase. 2.
Reaction termination: Stop the
reaction at the optimal time to
maximize rutinose and
minimize its breakdown. This
can be achieved by heating
the reaction mixture to 99-
100°C for 5-10 minutes to

denature the enzymes.

Incomplete Rutin Conversion

1. Insufficient enzyme activity:
The amount of enzyme may be
too low for the substrate
concentration. 2. Poor
substrate solubility: Rutin has
low water solubility, which can
limit its availability to the
enzyme. 3. Enzyme inhibition:
Although rutinose itself does
not appear to inhibit
rutinosidase, other compounds

in the reaction mixture might.

1. Increase enzyme
concentration: The critical
rutinosidase activity for
efficient conversion of high
concentrations of rutin is
approximately 0.1-0.2 U/mL. 2.
Employ "Solid State
Biocatalysis": This method is
effective for high
concentrations of insoluble
rutin. Vigorous shaking or
stirring (e.g., 750 rpm) is
necessary to keep the
substrate suspended and
accessible to the enzyme. 3.
Purify the substrate: If
impurities in the rutin source
are suspected to be inhibitory,
consider a preliminary

purification step.

Difficulty in Purifying Rutinose

1. Presence of proteins and
other impurities: The crude
reaction filtrate contains

residual enzymes, proteins,
and other components from

the culture medium or plant

1. Post-reaction cleanup: After
stopping the reaction by boiling
and filtering/centrifuging to
remove the precipitated
quercetin, treat the filtrate. A

recommended procedure is to
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extract. 2. Color contamination:  boil the filtrate briefly with

The reaction mixture may be activated charcoal, calcium

colored, which can interfere hydroxide, and Celite (each at

with downstream applications. about 0.5 g/L). This helps to
remove proteins, phosphates,
and colored impurities. 2.
Crystallization or lyophilization:
After the cleanup step, filter
the solution and then
concentrate it by evaporation.
Pure rutinose can then be
obtained by crystallization or
lyophilization of the

concentrated filtrate.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the enzymatic
hydrolysis of rutin. Note that most studies focus on optimizing quercetin production, but the
conditions can be adapted to maximize the yield of the co-product, rutinose.
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Source
Parameter Value ) Reference
Enzyme/Organism
Recombinant
Optimal pH 3.0-35 Aspergillus niger
rutinosidase
Fusarium moniliforme
4.0

diglycosidase

8.0 (for selectivity)

Aromase™ H2

(Penicillium multicolor)

Recombinant

Optimal Temperature 40°C Aspergillus niger
rutinosidase
34°C Snailase
) Recombinant
Substrate 50 - 300 g/L (Solid ] ]
) ) ) Aspergillus niger
Concentration State Biocatalysis) o
rutinosidase
Recombinant
Enzyme ) )
) 0.2-0.8 U/mL Aspergillus niger
Concentration

rutinosidase

Reaction Time for

Complete Conversion

~6 hours (at 0.8
U/mL)

Recombinant
Aspergillus niger

rutinosidase

Rutinose Recovery

(Post-Purification)

84%

Aromase™ H2

(Penicillium multicolor)

Experimental Protocols
Protocol 1: Enzymatic Production of Rutinose from
Rutin using Recombinant Rutinosidase

This protocol is adapted from a "Solid State Biocatalysis" approach, ideal for high-yield
production.
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. Enzyme Preparation:

Cultivate Pichia pastoris expressing recombinant rutinosidase from Aspergillus niger.

After cultivation, centrifuge the culture to remove cells. The supernatant containing the
secreted enzyme can be used directly or after purification.

Determine the enzyme activity. One unit (U) is defined as the amount of enzyme that
converts 1 umol of substrate per minute under specific conditions.

. Reaction Setup:

Prepare a suspension of rutin in an appropriate buffer (e.g., 0.2 M glycine buffer, pH 3.5). A
typical substrate concentration is 200 g/L.

Add the crude or purified enzyme solution to the rutin suspension to a final activity of at least
0.2 U/mL.

Incubate the mixture at 40°C with vigorous shaking (e.g., 750 rpm) to ensure the rutin
remains suspended.

. Reaction Monitoring and Termination:

Monitor the conversion of rutin by taking samples periodically and analyzing them by HPLC.

Once the rutin is completely consumed (typically within 6-24 hours depending on enzyme
concentration), stop the reaction by heating the mixture to 99°C for 5 minutes.

. Product Separation and Purification:

Cool the reaction mixture and separate the solid quercetin precipitate from the liquid filtrate
containing rutinose by centrifugation (5000 x g, 10 min) or filtration.

To the filtrate, add activated charcoal, calcium hydroxide, and Celite (approximately 0.5 g/L
of each).

Boil the mixture for a short period to decolorize the solution and precipitate proteins and
other impurities.
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Filter the hot solution to remove the solids.
Concentrate the clear filtrate by vacuum evaporation.

Obtain pure rutinose by crystallization from the concentrated solution or by lyophilization.

Protocol 2: Analytical Methods for Reaction Monitoring
(HPLC)

1.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

. Chromatographic Conditions (example):

Column: C18 reverse-phase column.
Mobile Phase A: 5% acetonitrile, 0.1% formic acid in water.
Mobile Phase B: 80% acetonitrile, 0.1% formic acid in water.

Gradient: A typical gradient would be to start with a low percentage of B, increase it to
separate the compounds, and then return to the initial conditions.

Flow Rate: 1.5 mL/min.
Detection Wavelength: 360 nm.

Retention Times: Under these conditions, rutin elutes earlier than its more hydrophobic
aglycone, quercetin. Rutinose, being highly polar, will elute very early.

Visualizations
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Workflow for Enzymatic Production of Rutinose
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Rutin Source Enzyme Production
(e.g., Buckwheat) (e.g., Microbial Fermentation)

Enzymatic Reaction

Reaction Mixture
(Rutin Suspension + Enzyme)
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(40°C, pH 3.5, Shaking)

T
1
I
i
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e

Heat Termination
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;

Filtration / Centrifugation

HPLC Monitoring | —————»>

Liquid Filtrate Solid Precipitate (Quercetin)

y

Filtrate Treatment
(Charcoal, Ca(OH)2, Celite)

l

Vacuum Evaporation

quercetin_byproduct

Pure Rutinose
(Crystallization / Lyophilization)

Click to download full resolution via product page

Caption: Workflow for the enzymatic production and purification of rutinose from rutin.
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Troubleshooting Guide for Low Rutinose Yield

Start: Low Rutinose Yield

Check for Monosaccharides
(Glucose/Rhamnose) via HPLC

Check for Unreacted
Rutin via HPLC

Cause: Contaminating
Enzymes Present

Solution:

1. Use specific rutinosidase.
2. Optimize pH to inhibit
contaminating enzymes.
3. Reduce reaction time.

Y
Cause: Incomplete Cause: Rutinose Degradation
Conversion (Non-enzymatic or other side reactions)

Solution: Solution:
1. Increase enzyme concentration. 1. Check stability of rutinose
2. Optimize T° and pH. under reaction conditions.

3. Ensure vigorous mixing. 2. Analyze for degradation products.

End: Optimized Process

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting common issues leading to low rutinose yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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